molecular formula C10H20N2O3 B594609 tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1207853-71-1

tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B594609
CAS No.: 1207853-71-1
M. Wt: 216.281
InChI Key: ZJLQOBHAWWWERW-YUMQZZPRSA-N
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Description

tert-Butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both amino and hydroxymethyl functional groups, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available pyrrolidine derivative.

    Protection of Functional Groups: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable base.

    Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: tert-Butyl (3R,4R)-3-amino-4-carboxylpyrrolidine-1-carboxylate.

    Reduction: tert-Butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate.

    Substitution: tert-Butyl (3R,4R)-3-amino-4-alkoxymethylpyrrolidine-1-carboxylate.

Scientific Research Applications

tert-Butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor of specific enzymes, thereby altering biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate
  • tert-Butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both amino and hydroxymethyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex molecules where selective functionalization is required .

Properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-4-7(6-13)8(11)5-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLQOBHAWWWERW-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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